molecular formula C10H11N5O B1396469 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine CAS No. 1338653-70-5

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Cat. No. B1396469
M. Wt: 217.23 g/mol
InChI Key: JCQLKJUOLDOXKV-UHFFFAOYSA-N
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Description

The compound “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine” is a complex organic molecule that contains a pyridine ring, a cyclopropyl group, an oxadiazole ring, and a hydrazine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a cyclopropyl group. The oxadiazole and pyridine rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the oxadiazole ring, and the hydrazine group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The hydrazine group can participate in a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and solubility .

Scientific Research Applications

Crystallographic Studies

The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has been explored for its crystallographic properties, revealing insights into its potential biological activity. Research by Shishkina et al. (2020) identified two concomitant polymorphs of this compound, showcasing different crystal structures and suggesting variations in stability and packing motifs. These findings could have implications for the compound's biological interactions and pharmacological properties (Shishkina, Konovalova, Karpina, Kovalenko, Kovalenko, & Bunyatyan, 2020).

Antimicrobial and Antitumor Activities

Another area of interest is the compound's potential in antimicrobial and antitumor applications. Ranjith Kumar et al. (2011) synthesized novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, including derivatives similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine, and found them to exhibit antimycobacterial activity against Mycobacterium tuberculosis. This suggests that the compound could serve as a basis for developing new antimicrobial agents (Ranjith Kumar, Perumal, Menéndez, Yogeeswari, & Sriram, 2011).

Insecticidal Properties

Research has also investigated the insecticidal potential of 1,3,4-oxadiazoles derived from related structures. Holla et al. (2004) synthesized a number of 1,3,4-oxadiazoles showing insecticidal activity, indicating that derivatives like 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine could have applications in pest control (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been explored for their utility in the development of efficient OLEDs. Jin et al. (2014) developed heteroleptic iridium(III) complexes with 1,3,4-oxadiazoles as ancillary ligands, showing potential for use in high-performance OLEDs. This research opens up avenues for the use of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine derivatives in advanced materials science (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).

properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLKJUOLDOXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
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3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
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3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

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